Feretoside
Overview
Description
Feretoside is an iridoid compound isolated from the stem bark of Feretia apodanthera. The structure of feretoside was elucidated using 13C NMR spectroscopy, which is a powerful tool for determining the structure of organic compounds. This compound was identified alongside gardenoside, another iridoid, indicating the presence of these unique compounds in the plant species .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of feretoside, they do offer insights into the synthesis of related iron-containing compounds. For instance, the sonochemical synthesis of Fe(3)O(4)@SiO(2) nanoparticles demonstrates the use of ultrasound to control particle size and coating thickness, which could be relevant for the synthesis of complex iron-based structures . Similarly, the synthesis of a molecular ferric wheel [Fe(OMe)2(O2CCH2Cl)]10 shows the use of iron chloroacetate and ferric nitrate in methanol, which could potentially be applied to the synthesis of iron-containing organic compounds like feretoside .
Molecular Structure Analysis
The molecular structure of feretoside was determined using 13C NMR spectroscopy. This technique allows for the analysis of carbon atoms in a molecule, providing detailed information about the molecular framework. The structure determination of feretoside was based on the analysis of NMR spectra, which is a common method for elucidating the structures of organic compounds .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions involving feretoside. However, they do discuss the chemical behavior of iron in various contexts. For example, the dissolution of jarosite at different pH levels provides insights into the reactivity of iron sulfate minerals in acidic environments . This information could be indirectly relevant to understanding the reactivity of iron-containing organic compounds like feretoside.
Physical and Chemical Properties Analysis
The physical and chemical properties of feretoside are not directly discussed in the provided papers. However, the studies on iron-containing compounds and minerals offer some context. For example, the synthesis of mixed-valent iron MOFs and their sorption behavior provides information on the porosity and surface area of iron-based materials . The electrochemical properties of ferrocene-modified nucleosides give insights into the redox behavior of iron-containing organic molecules . These studies, while not specific to feretoside, contribute to a broader understanding of the physical and chemical properties of iron-related compounds.
Relevant Case Studies
The papers do not mention specific case studies related to feretoside. However, the research on iron-containing compounds, such as the synthesis and properties of ternary jarosites , the morphology of jarosite-group compounds , and the apoptosis-inducing activity of nucleoside analogues with an iron substructure , provide a context for understanding the potential applications and behaviors of iron-containing organic compounds like feretoside.
Scientific Research Applications
Applications in Biomedical Fields
- Iridoid Glycosides in Oldenlandia Diffusa : Research has identified an iridoid glycoside, oldenlandoside III, along with other glycosides including feretoside in Oldenlandia diffusa. These compounds showed potential in inhibiting LDL-oxidation, suggesting their role in managing cardiovascular diseases (Kim et al., 2005).
Safety And Hazards
While specific safety and hazard information for Feretoside is not available in the current resources, it is generally recommended to handle it with care, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also advised to use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .
properties
IUPAC Name |
methyl (1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9-,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPLSDARZNMCW-LPGRTNKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950211 | |
Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scandoside methyl ester | |
CAS RN |
27530-67-2 | |
Record name | Scandoside, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27530-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scandoside methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1-(hexopyranosyloxy)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.